molecular formula C14H13Cl2NO2S B2611190 N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 428487-21-2

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No.: B2611190
CAS No.: 428487-21-2
M. Wt: 330.22
InChI Key: NJVFAPYRHZDBKS-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13Cl2NO2S It is a derivative of benzenesulfonamide, characterized by the presence of benzyl, dichloro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinic acids.

Scientific Research Applications

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the benzyl group but shares similar chemical properties.

    N-benzyl-2,4-dichlorobenzenesulfonamide: Similar structure but without the methyl group.

    N-benzyl-5-methylbenzenesulfonamide: Similar structure but without the chlorine atoms.

Uniqueness

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is unique due to the combination of benzyl, dichloro, and methyl substituents, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-10-7-14(13(16)8-12(10)15)20(18,19)17-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFAPYRHZDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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